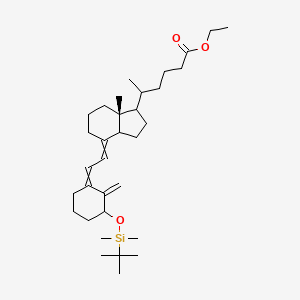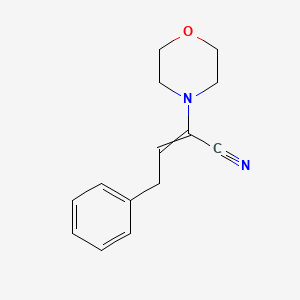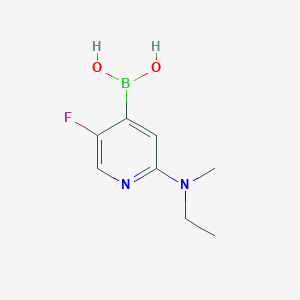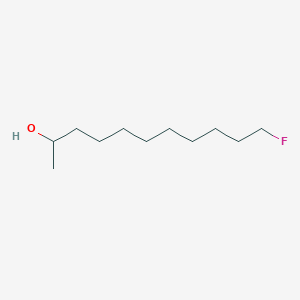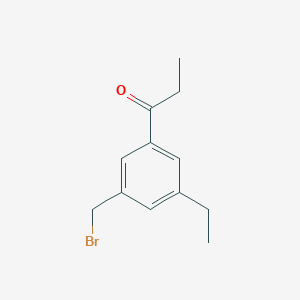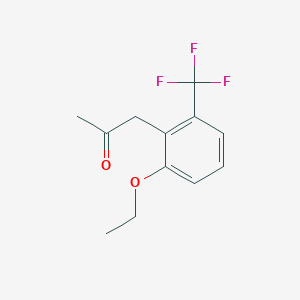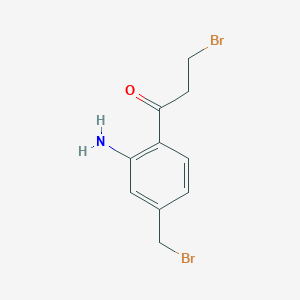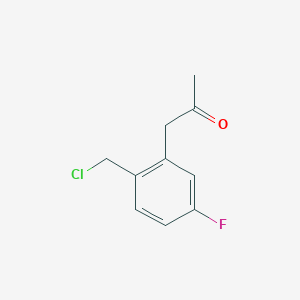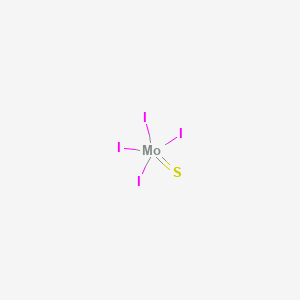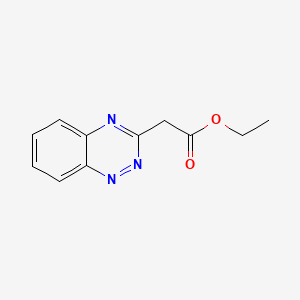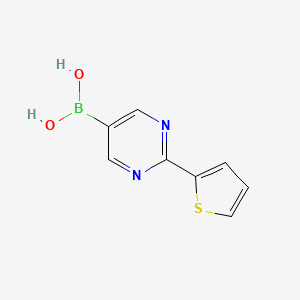
(2-(Thiophen-2-yl)pyrimidin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Thiophen-2-yl)pyrimidin-5-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyrimidine ring, which is further substituted with a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Thiophen-2-yl)pyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed using a palladium catalyst, where the boronic acid derivative reacts with a halogenated pyrimidine compound. The general reaction conditions include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: The compound can be reduced to form boron-containing alcohols or other reduced derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Boronic esters or boronic acids.
Reduction: Boron-containing alcohols.
Substitution: Substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
(2-(Thiophen-2-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Explored for its role in the development of new drugs, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mecanismo De Acción
The primary mechanism of action for (2-(Thiophen-2-yl)pyrimidin-5-yl)boronic acid involves its role as a reagent in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves several key steps:
Oxidative Addition: The palladium catalyst forms a complex with the halogenated pyrimidine.
Transmetalation: The boronic acid group transfers to the palladium complex.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparación Con Compuestos Similares
- Thiophene-2-boronic acid
- Pyrimidin-5-ylboronic acid
- 2-(Pyridin-2-yl)pyrimidine derivatives
Comparison: (2-(Thiophen-2-yl)pyrimidin-5-yl)boronic acid is unique due to the presence of both a thiophene and a pyrimidine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in specific cross-coupling reactions where other boronic acids may not be as effective. Additionally, the combination of these rings can enhance the compound’s reactivity and selectivity in various chemical processes.
Propiedades
Fórmula molecular |
C8H7BN2O2S |
|---|---|
Peso molecular |
206.03 g/mol |
Nombre IUPAC |
(2-thiophen-2-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H7BN2O2S/c12-9(13)6-4-10-8(11-5-6)7-2-1-3-14-7/h1-5,12-13H |
Clave InChI |
JUASIXBVMXKEPI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1)C2=CC=CS2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


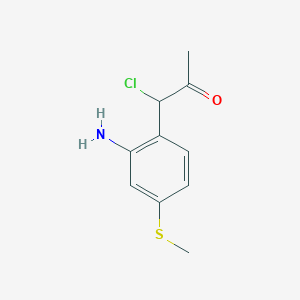
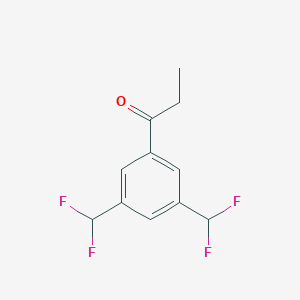
![Trans-2,3,4,4a,5,9b-hexahydro-2,5-dimethyl-1H-pyrido[4,3-b]indole](/img/structure/B14070456.png)
